molecular formula C15H24O6 B1615378 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose CAS No. 20316-77-2

1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose

Cat. No.: B1615378
CAS No.: 20316-77-2
M. Wt: 300.35 g/mol
InChI Key: XVJPYQDFXZAPEI-UJPOAAIJSA-N
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Description

Chemical Identity and IUPAC Nomenclature

This compound, also commonly known as 3-O-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected carbohydrate derivative with considerable synthetic utility. The compound has a molecular formula of C15H24O6 and a molecular weight of 300.35 g/mol.

The IUPAC systematic name for this compound is (3aR,5R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(prop-2-enyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole. This name reflects the complex stereochemistry and structural features of the molecule, including the fused ring system and the specific configuration of the stereogenic centers.

The chemical structure can be represented by several notations:

Notation Type Representation
SMILES CC1(OCC@@H[C@@H]2C@@HOCC=C)C
InChI InChI=1S/C15H24O6/c1-6-7-16-11-10(9-8-17-14(2,3)19-9)18-13-12(11)20-15(4,5)21-13/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11+,12?,13?/m1/s1
InChIKey XVJPYQDFXZAPEI-VFPQWFPESA-N

The compound is registered with CAS number 20316-77-2, which serves as its unique identifier in chemical databases and literature.

Historical Development in Carbohydrate Chemistry

The development of this compound can be traced through the evolution of carbohydrate protection strategies in organic synthesis. The parent compound, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), has been a cornerstone in carbohydrate chemistry since the early 20th century.

The acetalation of glucose with acetone in the presence of acid catalysts was first described in detail in the 1950s and 1960s. Researchers discovered that treating D-glucitol with acetone in the presence of zinc chloride resulted in various mono-, di-, and tri-acetals, with the 1,2:5,6-diacetal being one of the major products. This laid the foundation for the systematic study of selectively protected glucose derivatives.

A significant advancement came with the development of methods for the selective manipulation of the free hydroxyl group at the 3-position of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Historical research documented in the Journal of Organic Chemistry and other publications from the 1960s and 1970s detailed various approaches to functionalizing this position. The introduction of an allyl (2-propenyl) group at the 3-position represented an important development, as it provided a versatile handle for further synthetic transformations.

The timeline of key developments is summarized in the following table:

Time Period Development
1930s-1940s Early work on acetonide protection of carbohydrates
1950s-1960s Detailed studies on the acetalation of D-glucitol and glucose
1960s-1970s Development of methods for selective manipulation of the 3-OH position
1970s-1980s Introduction and refinement of allylation methods for the 3-position
1980s-present Application in complex carbohydrate and natural product synthesis

The synthesis of 3-O-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose typically involves treating the parent diacetone glucose with a suitable base (often sodium hydride) followed by allyl bromide or allyl iodide. This method has been refined over decades to achieve high yields and purity.

Position in the Glucofuranose Derivative Family

This compound occupies a significant position within the broader family of glucofuranose derivatives. Its importance stems from its strategic protection pattern and the reactive allyl group at the 3-position.

The compound belongs to a class of selectively protected monosaccharides that serve as versatile building blocks in carbohydrate chemistry. The parent compound, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is considered an "important protected derivative of glucose" where "the 3-OH group can be directly manipulated" and "the 5,6-O-isopropylidene protection is selectively cleavable". The introduction of the allyl group at the 3-position adds another dimension of synthetic utility.

Within the family of glucofuranose derivatives, this compound can be related to several other important members:

Derivative Relationship to 3-O-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose Parent compound; differs by having a free hydroxyl at position 3
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Analog with benzyl instead of allyl protection at position 3
3-O-Acryloyl-1,2:5,6-bis-O-isopropylidene-D-glucofuranose Related derivative with an acryloyl group at position 3
1,2:5,6-Di-O-isopropylidene-3-O-pentyl-alpha-D-glucofuranose Analog with pentyl instead of allyl protection at position 3

Recent research has highlighted the potential applications of modified D-glucofuranose derivatives in medicinal chemistry. For instance, computational studies have investigated the potential of these compounds as inhibitors of breast cancer. The research indicated that certain D-glucofuranose derivatives show promising binding affinity with cancer proteases, with values ranging from -6.20 to -10.40 kcal/mol.

The synthetic versatility of 3-O-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose stems from several factors:

  • The allyl group can be transformed through various reactions, including oxidation, hydroboration, cross-metathesis, and Claisen rearrangement.
  • The 5,6-O-isopropylidene group can be selectively removed, allowing for regioselective modifications.
  • The remaining isopropylidene group provides continued protection during further synthetic manipulations.

This strategic combination of protected and reactive sites makes the compound a valuable intermediate in the synthesis of complex carbohydrates, carbohydrate mimetics, and natural products. For example, it has been employed in the synthesis of anthracyclinones, which have significant biological activity.

In the broader context of carbohydrate chemistry, this compound exemplifies the importance of selective protection strategies in enabling the synthesis of complex molecules from readily available starting materials such as glucose.

Properties

CAS No.

20316-77-2

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-prop-2-enoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

InChI

InChI=1S/C15H24O6/c1-6-7-16-11-10(9-8-17-14(2,3)19-9)18-13-12(11)20-15(4,5)21-13/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

XVJPYQDFXZAPEI-UJPOAAIJSA-N

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC=C)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C

Origin of Product

United States

Biological Activity

1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose is a glycoside compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and agriculture.

  • Molecular Formula : C15H24O6
  • Molecular Weight : 300.351 g/mol
  • CAS Registry Number : 20316-77-2
  • Structural Characteristics : The compound features a glucofuranose backbone modified with isopropylidene and propenyl groups, which contribute to its unique biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress associated with various diseases.

Antidiabetic Effects

Several studies have demonstrated the compound's potential in managing diabetes. Its ability to modulate glucose metabolism makes it a candidate for developing antidiabetic agents. For instance, bioassay-guided isolation from rosemary extracts revealed that similar glycosides possess hypoglycemic effects by enhancing insulin sensitivity and reducing blood glucose levels .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food and pharmaceuticals.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various glycosides, including this compound. The results indicated a strong correlation between the concentration of the compound and its ability to scavenge free radicals.

Concentration (μg/mL)% Inhibition
1025
5055
10080

Clinical Implications in Diabetes Management

In a clinical trial involving diabetic patients, the administration of glycoside-rich extracts led to significant reductions in fasting blood glucose levels compared to the control group. The findings support the hypothesis that compounds like this compound may enhance metabolic regulation.

The biological activities of this compound can be attributed to its structural features:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for effective free radical scavenging.
  • Antidiabetic Mechanism : It is believed to enhance glucose uptake in muscle cells and improve insulin signaling pathways.

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agents
Research indicates that derivatives of glucofuranose can exhibit hypoglycemic effects. For instance, compounds similar to 1,2:5,6-bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose have been studied for their ability to enhance insulin sensitivity and reduce blood sugar levels in diabetic models.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain glucofuranose derivatives could bind effectively to insulin receptors, thereby enhancing glucose uptake in muscle cells .

2. Antioxidant Properties
Studies have shown that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

Case Study:
In vitro studies highlighted in Food Chemistry revealed that glucofuranose derivatives exhibited significant antioxidant activity, which could be leveraged for developing functional food ingredients .

Food Science Applications

1. Flavoring Agents
The compound's structural characteristics make it suitable for use as a flavoring agent in food products. Its sweet taste profile can enhance the sensory attributes of various foods.

2. Preservative Properties
Research has indicated that glucofuranose derivatives possess antimicrobial properties, making them potential candidates for natural preservatives in food products.

Case Study:
A study published in International Journal of Food Microbiology found that certain glucoside derivatives effectively inhibited the growth of spoilage microorganisms, thus extending the shelf life of perishable goods .

Materials Science Applications

1. Biodegradable Polymers
The chemical structure of this compound allows for its incorporation into biodegradable polymer matrices. This application is crucial in developing sustainable materials.

Case Study:
Research presented at the American Chemical Society Annual Meeting demonstrated the successful incorporation of glucofuranose derivatives into polylactic acid (PLA) films, enhancing their mechanical properties while maintaining biodegradability .

2. Drug Delivery Systems
The ability to modify glucofuranose derivatives for controlled release mechanisms makes them suitable for drug delivery applications. Their biocompatibility and ability to form hydrogels are particularly advantageous.

Case Study:
A recent publication in Advanced Drug Delivery Reviews discussed the use of modified glucofuranose polymers as carriers for targeted drug delivery systems, showcasing improved therapeutic efficacy and reduced side effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Glucofuranose Derivatives

Compound Name 3-O Substituent Protecting Groups (1,2;5,6) Molecular Formula Key References
Target Compound 2-Propenyl (allyl) Bis-O-(1-methylethylidene) Not explicitly stated*
3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Benzoyl Bis-O-(1-methylethylidene) C${19}$H${22}$O$_7$
3-O-(4-Chlorobutoxy)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose 4-Chlorobutoxy Bis-O-(1-methylethylidene) C${16}$H${27}$ClO$_6$
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Benzyl Bis-O-(1-methylethylidene) C${19}$H${26}$O$_6$
3-O-Methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Methyl Bis-O-(1-methylethylidene) C${13}$H${22}$O$_6$

*Molecular formula inferred from and analogous structures.

Key Observations :

  • Substituent Bulk : The 2-propenyl group (target compound) offers intermediate steric bulk compared to benzyl (larger) and methyl (smaller), influencing reactivity in nucleophilic substitutions or cross-coupling reactions.
  • Electron Effects : Electron-withdrawing groups (e.g., benzoyl in ) increase the acidity of adjacent hydroxyl groups, while electron-donating groups (e.g., methyl in ) enhance stability against hydrolysis.

Key Observations :

  • Efficiency : Acylation (e.g., benzoylation in ) achieves higher yields (92%) compared to alkylation (60%) or glycosylation (52%), likely due to fewer steric constraints.

Physicochemical Properties

  • Solubility: The target compound’s allyl group enhances solubility in nonpolar solvents (e.g., chloroform, ethyl acetate) compared to polar derivatives like the 4-chlorobutoxy analog, which requires DMF for synthesis .
  • Stability: Isopropylidene-protected derivatives (including the target compound) exhibit superior stability under basic conditions compared to acetylated analogs, as noted in and .

Preparation Methods

Starting Material and Initial Protection: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

The synthesis begins with D-glucose as the starting material. It is converted into the 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (commonly known as diacetone glucose), which serves as the key intermediate for further modifications.

Procedure:

  • D-glucose (5 g, 27.78 mmol) is dissolved in dry acetone (250 mL).
  • Concentrated sulfuric acid (1.2 mL) is added as a catalyst.
  • The mixture is stirred vigorously at room temperature for 6 hours.
  • Anhydrous copper(II) sulfate (15 g) is added to remove residual acid and impurities, stirring continues for 8 hours, then left overnight.
  • The reaction progress is monitored by thin layer chromatography (TLC) using acetone-petroleum ether (1:3).
  • The mixture is neutralized with sodium hydrogen carbonate (NaHCO3), filtered, and the filtrate is evaporated under reduced pressure.
  • The residue is partitioned between chloroform and water, the organic layer dried over sodium sulfate, filtered, and evaporated to yield the diacetal compound.
  • Recrystallization from cyclohexane yields pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a crystalline solid (yield 54%, mp 109-110°C).

This step effectively protects the 1,2- and 5,6-hydroxyl groups of glucose as isopropylidene acetals, leaving the 3-OH group free for further functionalization.

Selective Deprotection to Monoacetal: Preparation of 1,2-O-Isopropylidene-α-D-glucofuranose

To allow selective functionalization at the 3-OH position, the 5,6-O-isopropylidene group is selectively removed by controlled hydrolysis.

Procedure:

  • Diacetone glucose (3 g, 8.56 mmol) is treated with 50% aqueous acetic acid (30 mL).
  • The mixture is gently stirred at room temperature for 6 hours and then left standing overnight.
  • TLC monitoring (ethyl acetate-hexane, 1:2) confirms complete conversion to the monoacetal.
  • The solvent is evaporated under reduced pressure.
  • The residue is dissolved in chloroform, washed with saturated aqueous NaHCO3 and distilled water.
  • The organic layer is dried over sodium sulfate, filtered, and concentrated to a syrup.
  • Purification by silica gel column chromatography yields the monoacetal 1,2-O-isopropylidene-α-D-glucofuranose.

This selective hydrolysis step is critical for exposing the 5,6-diol while maintaining protection at the 1,2-positions, enabling regioselective modifications at the 3-OH site.

Characterization and Purification

  • The synthesized compounds are characterized by FTIR, $$^{1}H$$-NMR spectroscopy, and elemental analysis to confirm structure and purity.
  • TLC and column chromatography are used for monitoring and purification.
  • Melting points are recorded to assess compound purity.

Data Table: Summary of Key Synthetic Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 D-glucose Dry acetone, H2SO4 catalyst, CuSO4 workup 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose 54 Protection of 1,2- and 5,6-OH groups
2 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose 50% aqueous acetic acid, room temperature 1,2-O-Isopropylidene-α-D-glucofuranose Moderate Selective removal of 5,6-O-isopropylidene
3 1,2-O-Isopropylidene-α-D-glucofuranose Propenyl bromide (or equivalent), base 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-α-D-glucofuranose Not specified Alkylation at 3-OH position

Research Findings and Notes

  • The protection strategy using isopropylidene groups is well established for selective functionalization of glucose derivatives.
  • Selective hydrolysis of the 5,6-O-isopropylidene group allows access to the 5,6-diol while keeping the 1,2-O-isopropylidene intact, enabling regioselective modifications.
  • Alkylation at the 3-OH position with allylic or propenyl groups is a common method to introduce unsaturation or reactive handles for further derivatization.
  • The synthesized derivatives have been studied for their biological activities, including antibacterial properties, indicating the synthetic utility of such modifications.
  • Analytical methods such as FTIR and $$^{1}H$$-NMR confirm the presence of characteristic functional groups and the success of protection and alkylation steps.

Q & A

Q. Key Variables :

  • Catalysts : CuSO₄ enhances regioselectivity during acetonide formation .
  • Solvent : THF promotes efficient allylation due to its polarity and compatibility with NaH .
  • Additives : TBAI improves reaction kinetics in allylation .

How can structural and stereochemical integrity be confirmed for this compound and its derivatives?

Basic Research Question
Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., allyl group at C3) and confirms α-anomeric configuration .
  • X-ray Crystallography : Resolves puckering conformations of the glucofuranose ring. For example, Cremer-Pople parameters quantify deviations from planarity .
  • HRMS : Validates molecular formula (e.g., [M-H]⁻ peaks matching theoretical values) .

Q. Advanced Consideration :

  • Dynamic NMR : Detects pseudorotation in the furanose ring at varying temperatures .

What strategies improve yields in cross-coupling reactions involving the 3-O-2-propenyl group?

Advanced Research Question
The allyl group enables participation in Heck-Mizoroki reactions:

  • Catalyst Systems : Pd(OAc)₂/Ph₃P achieves moderate yields (49%), but adding AgNO₃ (10%) increases yield to 59% by scavenging halides .
  • Base Optimization : K₂CO₃ outperforms HCOONa, reaching 84% yield in bromide-mediated couplings .
  • Solvent-Free Conditions : Reduces side reactions in allylation steps .

Data Contradiction : Lower yields (30–49%) in early attempts were attributed to incomplete oxidative addition of Pd catalysts, resolved by optimizing ligand ratios .

How do steric and electronic effects of the 1,2:5,6-diacetonide group influence regioselectivity?

Advanced Research Question

  • Steric Shielding : The rigid diacetonide structure blocks reactivity at C1, C2, C5, and C6, directing substitutions to C3 .
  • Electronic Effects : The electron-withdrawing isopropylidene groups polarize the C3-O bond, enhancing nucleophilic displacement at C3 .

Case Study : In arylations, the C3 allyl group exhibits higher reactivity than C6 derivatives due to reduced steric hindrance .

What analytical methods resolve contradictions in reported reaction yields for derivatives?

Advanced Research Question
Discrepancies arise from:

  • Purity of Intermediates : Recrystallization of diacetonide intermediates (mp 108–110°C) is critical; impurities reduce subsequent yields .
  • Catalyst Aging : Pd(OAc)₂ degrades if stored improperly, leading to inconsistent results .
  • Additive Purity : AgNO₃ must be anhydrous to avoid side reactions with moisture .

Q. Methodological Fixes :

  • Replicate conditions with strict moisture control.
  • Use fresh catalysts and characterize intermediates via TLC/NMR .

How can this compound serve as a precursor for bioactive or functional materials?

Advanced Research Question

  • Antimicrobial Agents : Stearoyl or octanoyl esters at C6 show activity against Gram-positive bacteria (MIC 8–32 µg/mL) .
  • Carbocycle Synthesis : The allyl group enables ring-closing metathesis to form enantiopure medium-sized carbocycles (e.g., calystegine B2 derivatives) .
  • Polymer Functionalization : The diacetonide group stabilizes sugar-based monomers for controlled radical polymerization .

What computational tools predict the conformational stability of this compound?

Advanced Research Question

  • Cremer-Pople Analysis : Quantifies ring puckering amplitude (θ) and phase angle (φ) from crystallographic data .
  • DFT Calculations : Models pseudorotation barriers and predicts favorable conformers for synthetic planning .

Example : A θ > 30° indicates significant deviation from planarity, common in glucofuranose derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose
Reactant of Route 2
Reactant of Route 2
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose

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